3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one
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Description
3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding affinity ranges from 22 nM to 250 nM . The interaction with these receptors can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound’s interaction with the alpha1-adrenergic receptors affects various biochemical pathways. These pathways are involved in the treatment of disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is the potential treatment of various neurological conditions. This is achieved through its interaction with the alpha1-adrenergic receptors . The compound’s interaction with these receptors can lead to changes in the biochemical pathways, resulting in therapeutic effects .
Biochemical Analysis
Biochemical Properties
The compound 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one has been found to interact with alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for the treatment of various neurological conditions . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Cellular Effects
In cellular contexts, this compound has been shown to have promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with active residues of ATF4 and NF-kB proteins . This leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Properties
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-28-16-8-6-15(7-9-16)23-10-12-24(13-11-23)19(26)14-25-20(27)17-4-2-3-5-18(17)21-22-25/h2-9H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOGWJPDIJZVSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.